molecular formula C15H18N2O3 B2486574 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea CAS No. 1788559-72-7

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea

Cat. No.: B2486574
CAS No.: 1788559-72-7
M. Wt: 274.32
InChI Key: XRLPBSCNCTWINF-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea typically involves the reaction of furan-2-ylmethanol with m-tolyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the tolyl moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: m-Toluidine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. The furan ring and methoxyethyl group can interact with enzymes and receptors, leading to various biological effects. The tolyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-(m-tolyl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea is unique due to the presence of the methoxyethyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-methoxyethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11-5-3-6-12(9-11)17-15(18)16-10-14(19-2)13-7-4-8-20-13/h3-9,14H,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLPBSCNCTWINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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